Methyl oleate ozonide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

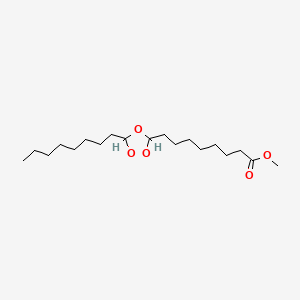

Methyl oleate ozonide, also known as this compound, is a useful research compound. Its molecular formula is C19H36O5 and its molecular weight is 344.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Atmospheric Chemistry

Ozonolysis and Environmental Impact

Methyl oleate serves as a model compound for studying the reactions of unsaturated fatty acids in the atmosphere. Its ozonolysis at the air-water interface has been investigated to understand the oxidation kinetics and the fate of organic materials in aerosol environments.

- Oxidation Kinetics : Research indicates that the ozonolysis of methyl oleate monolayers results in rapid material loss due to C=C bond cleavage, with a rate coefficient of approximately (5.7±0.9)×10−10cm2molecule−1s−1 and an uptake coefficient around 3×10−5 . This suggests that methyl oleate has a significantly shorter atmospheric lifetime (~10 minutes) compared to other organic compounds.

- Surface vs. Bulk Reactions : The study highlights that less than 2% of organic material remains at the surface over atmospheric timescales, indicating that surface reactions are crucial for understanding the degradation of organic aerosols .

Toxicology

Effects on Biological Systems

Methyl oleate ozonide has been studied for its potential effects on biological systems, particularly concerning lung health.

- Toxicological Studies : Investigations into the effects of this compound on erythrocytes (red blood cells) have shown that it can induce oxidative stress, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency . This research is pivotal for understanding how ozone-derived compounds can affect human health.

Organic Synthesis

Synthesis of Ozonides

This compound is also significant in organic synthesis, particularly in creating ozonides from various fatty acid esters.

- Characterization and Isolation : Recent studies have successfully isolated and characterized several ozonides derived from methyl oleate through ozonolysis processes . This process is essential for developing new synthetic pathways in organic chemistry.

Industrial Applications

Potential Uses in Material Science

The unique properties of this compound may lend themselves to applications in material science.

- Surfactant Properties : The formation of ozonides can alter the surface activity of fatty acid esters, which might be harnessed in developing new surfactants or emulsifiers for industrial applications .

Data Summary

The following table summarizes key findings related to the applications of this compound:

化学反应分析

Mechanism of Ozonolysis

The ozonolysis of methyl oleate typically follows a mechanism that can be summarized as follows:

-

Formation of Ozone Adduct : Ozone reacts with the double bond (C=C) of methyl oleate to form a primary ozonide.

-

Decomposition : The primary ozonide can decompose into various products, including carbonyl compounds (aldehydes and ketones) and hydrogen peroxide.

-

Formation of Stable Ozonides : Some reactions lead to stable ozonides, which are cyclic compounds containing three oxygen atoms.

RCH CHR +O3→RCHO+R CHO+H2O2

where R and R' denote hydrocarbon chains from methyl oleate.

Reaction Products

The primary products formed from the ozonolysis of methyl oleate include:

-

Aldehydes (e.g., octanal, nonanal)

-

Hydrogen peroxide

-

Various ozonides

The yields and types of products can vary based on the reaction conditions, such as solvent presence and temperature.

Rate Coefficients

Research indicates that the rate coefficients for the ozonolysis of methyl oleate differ significantly from those of its parent fatty acid, oleic acid. The rate coefficient for the oxidation of a methyl ester monolayer has been reported as:

-

(5.7±0.9)×10−10cm2molecule−1s−1

The uptake coefficient for ozone on a droplet covered in a monolayer of methyl oleate is approximately:

-

3×10−5

These coefficients indicate that methyl oleate reacts more rapidly than oleic acid under similar conditions, suggesting a higher reactivity due to differences in molecular structure at the air-water interface .

Atmospheric Lifetime

The atmospheric lifetime of methyl oleate ozonide is estimated to be around 10 minutes when exposed to ozone at typical atmospheric conditions. This short lifetime highlights its transient nature and potential impact on atmospheric chemistry .

Analytical Techniques

The characterization of ozonides and other products formed during the ozonolysis of methyl oleate has been performed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to identify structural changes and confirm the presence of specific functional groups.

-

Mass Spectrometry : Employed to determine molecular weights and identify reaction products.

-

Neutron Reflectometry : Utilized to study film formation at interfaces and quantify reaction rates.

Implications for Atmospheric Chemistry

The reactions involving this compound have important implications for atmospheric chemistry:

-

Oxidative Capacity : The formation of aldehydes and hydrogen peroxide contributes to the oxidative capacity of the atmosphere, impacting air quality and climate.

-

Organic Matter Degradation : this compound plays a role in the degradation pathways of organic matter in atmospheric processes, influencing both biogeochemical cycles and pollutant formation.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing methyl oleate ozonide while ensuring purity and reproducibility?

- Methodology : Use controlled ozonolysis in monolayer systems at the air-water interface to minimize side reactions. Monitor ozone concentration and reaction time to avoid over-oxidation . Gas chromatography (GC) with internal standards (e.g., methyl hydrogen azelate) should quantify ozonide formation and decomposition products, achieving ≤5% error .

- Key considerations : Validate purity of methyl oleate (>70%) to reduce experimental uncertainty, as impurities (e.g., saturated esters) can skew results .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

- Approach : Conduct stability assays using temperature-controlled GC or FTIR to track ozonide decomposition. For example:

- At room temperature, this compound is stable, but its aldehyde decomposition products oxidize rapidly in air .

- In atmospheric studies, simulate low-temperature conditions (-18°C) to study hydroperoxide isomerization pathways .

Advanced Research Questions

Q. What computational frameworks resolve contradictions in ozonide-initiated autoxidation kinetics?

- Contradiction : Pryor et al. (25°C, TLC detection) reported no autoxidation of 18:2ME by this compound, while later studies (37°C, sensitive detection methods) observed significant initiation .

- Resolution : Apply density functional theory (DFT) to model chain reactions and validate with experimental kinetics at elevated temperatures. Integrate SEM to correlate hydroperoxide formation with reaction intermediates .

Q. How do reaction pathways differ between methyl oleate ozonolysis in bulk vs. aerosol phases?

- Findings : In aerosol particles, primary ozonides decompose into Criegee intermediates (CI) and aldehydes, with CI relaxation dominating over isomerization to carboxylic acids. Contrastingly, bulk-phase reactions show higher polymerization potential .

- Methodological recommendation : Use single-particle mass spectrometry for real-time aerosol analysis and compare with bulk-phase NMR/GC-MS data .

Q. What strategies address uncertainties in phase behavior modeling of this compound mixtures?

- Challenge : Low purity (<70%) in experimental samples introduces errors in liquid-liquid equilibrium (LLE) predictions .

- Solution : Use CPA (Cubic-Plus-Association) models with binary parameters derived from analogous systems (e.g., glycerol–methyl octadecanoate) and validate against high-purity datasets. Report deviations as uncertainty bounds in phase diagrams .

Q. Data Analysis & Validation

Q. How should researchers reconcile discrepancies between experimental and theoretical ozonide decomposition rates?

- Case study : this compound decomposition via GC shows first-order kinetics, but DFT models may underestimate activation energies due to solvent effects .

- Protocol : Cross-validate using isotopic labeling (e.g., 18O3) to trace ozonide fragmentation pathways .

Q. What are best practices for ensuring FAIR (Findable, Accessible, Interoperable, Reusable) data in ozonide research?

- Guidelines :

- Deposit raw GC/MS spectra in repositories like Zenodo with metadata on instrument parameters (e.g., column type, ionization mode) .

- Use standardized formats (e.g., JCAMP-DX) for spectral data interoperability .

Q. Environmental & Atmospheric Implications

Q. How does this compound contribute to aerosol aging in atmospheric models?

- Mechanism : Ozonolysis at air-water interfaces generates low-volatility products (e.g., azelaic acid derivatives), altering cloud condensation nuclei activity .

- Modeling : Incorporate kinetic parameters from smog chamber experiments into global chemistry-climate models (e.g., GEOS-Chem) .

属性

CAS 编号 |

55398-23-7 |

|---|---|

分子式 |

C19H36O5 |

分子量 |

344.5 g/mol |

IUPAC 名称 |

methyl 8-(5-octyl-1,2,4-trioxolan-3-yl)octanoate |

InChI |

InChI=1S/C19H36O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h18-19H,3-16H2,1-2H3 |

InChI 键 |

ZWLPKVFUKKKNGN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1OC(OO1)CCCCCCCC(=O)OC |

规范 SMILES |

CCCCCCCCC1OC(OO1)CCCCCCCC(=O)OC |

同义词 |

methyl oleate ozonide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。